Cyproheptadine N-Oxide

描述

Cyproheptadine N-Oxide is a derivative of cyproheptadine, a first-generation antihistamine with antiserotonergic properties. Cyproheptadine is commonly used to treat allergic reactions, stimulate appetite, and manage serotonin syndrome . This compound retains some of these properties while exhibiting unique chemical and pharmacological characteristics.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyproheptadine N-Oxide typically involves the oxidation of cyproheptadine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, solvent, and concentration of oxidizing agents, to optimize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.

化学反应分析

Types of Reactions

Cyproheptadine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert this compound back to cyproheptadine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Higher oxidized derivatives.

Reduction: Cyproheptadine.

Substitution: Various substituted cyproheptadine derivatives.

科学研究应用

Pharmacological Applications

Antihistaminic and Antiserotonergic Properties

Cyproheptadine N-Oxide retains the antihistamine and antiserotonergic effects of its parent compound, cyproheptadine. It acts as a competitive antagonist at serotonin and histamine receptors, making it useful in treating allergic reactions and conditions related to serotonin dysregulation, such as serotonin syndrome .

Appetite Stimulation

One of the notable applications of cyproheptadine is its use as an appetite stimulant. This property is particularly beneficial in clinical settings for patients suffering from conditions that lead to weight loss or decreased appetite, such as cancer or chronic illness .

Analytical Chemistry Applications

Detection and Quantification

Recent studies have focused on developing methods for the extraction and quantification of this compound in various matrices, including herbal supplements. A study employed carbon nitride nanosheets for dispersive solid-phase extraction followed by HPLC-UV analysis, demonstrating effective extraction capabilities with good linearity and precision in quantifying cyproheptadine levels .

| Analytical Method | Detection Range (ng/g) | Linearity (r²) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |

|---|---|---|---|---|

| Dispersive Solid-Phase Extraction | 300 - 2000 | 0.9906 | 100 | 280 |

Case Studies

Case Study: Herbal Supplements

A comprehensive study investigated the presence of cyproheptadine in herbal supplements marketed as appetite stimulants. Utilizing optimized extraction techniques, researchers successfully identified this compound in several products, raising concerns about the quality control of herbal medications .

Case Study: Adrenoceptor Agonists

this compound has also been implicated in studies examining the regulation of adrenoceptor agonists in animal feed. The compound's effects on serotonin receptors have been leveraged to understand its role in mitigating adverse reactions associated with these agonists .

Future Perspectives

As research continues to unfold, the potential applications of this compound may expand further into areas such as:

- Neuropharmacology: Investigating its effects on mood disorders due to its serotonergic properties.

- Veterinary Medicine: Exploring its use in animal health for appetite stimulation and treatment of allergic conditions.

- Food Safety: Developing sensitive detection methods for cyproheptadine residues in food products.

作用机制

Cyproheptadine N-Oxide exerts its effects by interacting with histamine and serotonin receptors. It acts as an antagonist, blocking the binding of histamine and serotonin to their respective receptors. This action helps alleviate allergic symptoms and modulate appetite. The compound also influences various signaling pathways, including the p38 MAP kinase pathway, which plays a role in cell cycle regulation and apoptosis .

相似化合物的比较

Similar Compounds

Cyproheptadine: The parent compound, primarily used as an antihistamine and appetite stimulant.

Ketotifen: Another first-generation antihistamine with similar properties but fewer side effects.

Loratadine: A second-generation antihistamine with a longer duration of action and fewer sedative effects.

Uniqueness

Cyproheptadine N-Oxide is unique due to its additional oxygen atom, which imparts different chemical and pharmacological properties compared to cyproheptadine. This modification can enhance its efficacy and reduce side effects in certain applications .

生物活性

Cyproheptadine N-Oxide is a derivative of cyproheptadine, a well-known antihistamine and appetite stimulant. This compound has garnered interest due to its biological activities, which include antihistaminic and antiserotonergic effects. Understanding its biological activity involves examining its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

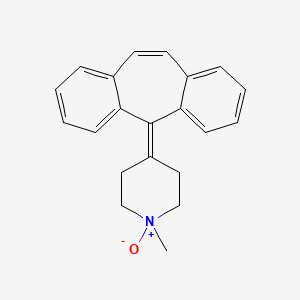

Chemical Structure and Properties

This compound is characterized by the presence of an oxygen atom bonded to the nitrogen atom in the piperidine ring. Its molecular formula is , with a molecular weight of approximately 303.40 g/mol. The modification to the nitrogen atom can significantly influence the compound's pharmacological properties and metabolic pathways .

This compound functions primarily as a competitive antagonist at both histamine and serotonin receptors. This dual action contributes to its therapeutic effects:

- Antihistaminic Effects : By blocking histamine receptors, this compound alleviates allergic symptoms and prevents anaphylactic reactions.

- Antiserotonergic Effects : It antagonizes serotonin receptors, which can mitigate serotonin-mediated responses such as bronchoconstriction and vasodepression. This mechanism is particularly relevant in appetite stimulation, as it acts on the hypothalamic centers that regulate hunger .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antihistaminic | Competes with histamine for receptor binding, reducing allergic responses. |

| Antiserotonergic | Inhibits serotonin receptor activity, affecting mood and appetite regulation. |

| Appetite Stimulation | Enhances appetite through central nervous system action on serotonin pathways. |

Pharmacokinetics

This compound is metabolized primarily by cytochrome P450 enzymes, which play a crucial role in determining its pharmacokinetic profile. Understanding these metabolic pathways is essential for predicting drug interactions and potential side effects .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Antihistaminic Activity : In laboratory settings, cyproheptadine derivatives have shown efficacy in reducing allergic reactions in animal models.

- Appetite Stimulation : Clinical observations indicate that this compound can effectively stimulate appetite in patients suffering from conditions that lead to weight loss .

- Metabolic Studies : Research involving cytochrome P450 knockout models has demonstrated how alterations in metabolism affect the compound's efficacy and safety profile .

Comparative Analysis with Related Compounds

To further contextualize this compound's biological activity, a comparison with other antihistamines is useful:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cyproheptadine | Piperidine derivative | Antihistamine; appetite stimulant |

| Diphenhydramine | Ethanolamine derivative | Antihistamine; used for allergy relief |

| Promethazine | Phenothiazine derivative | Antihistamine; also used as an antiemetic |

| Chlorpheniramine | Alkylamine derivative | Antihistamine; less sedative than others |

This compound stands out due to its unique structural modifications that enhance both its biological activity and metabolic pathways compared to other compounds listed above.

属性

IUPAC Name |

1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAORTASLOWFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。